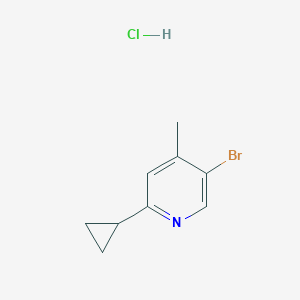
5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a chemical compound with the CAS Number: 2137578-28-8 . It has a molecular weight of 248.55 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-2-cyclopropyl-4-methylpyridine hydrochloride . The InChI code is 1S/C9H10BrN.ClH/c1-6-4-9 (7-2-3-7)11-5-8 (6)10;/h4-5,7H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis
5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 248.55 .Applications De Recherche Scientifique
Antiviral Activity and Nucleoside Analogues Synthesis
A study detailed the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, including derivatives formed through reactions with elemental bromine, leading to 5-bromo derivatives. These compounds were explored for their inhibitory activity against DNA viruses and retroviruses, highlighting their potential in antiretroviral therapies. Specifically, some derivatives exhibited significant inhibition of retrovirus replication, demonstrating the potential utility of bromo-substituted compounds in medicinal chemistry (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Novel Pyridine Derivatives via Suzuki Cross-Coupling
Research on the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine has led to the synthesis of novel pyridine derivatives with potential applications in liquid crystals and as bioactive molecules. Density Functional Theory (DFT) studies provided insights into the electronic structure and reactivity of these derivatives, highlighting their potential in synthetic and materials chemistry. Biological activity assays also indicated that some derivatives displayed significant anti-thrombolytic and antibacterial properties (Ahmad et al., 2017).
Antimycobacterial Activity
Another study focused on the synthesis of hydrochlorides of 2-alkyl(cycloalkyl, aralkyl)-5-bromo-6-methyl-4-phenylaminopyrimidines as analogs to explore antimycobacterial activity. The research found that the relocation of the bromine atom within the compound structure significantly affected the level of antimycobacterial activity, providing valuable insights for the design of new antimicrobial agents (Erkin & Krutikov, 2010).
Organic Synthesis and Material Science
Further studies have utilized bromo-substituted pyridines, including cyclopropyl derivatives, for various synthetic applications. For instance, the Sandmeyer reaction has been applied to synthesize bromocyclopropylpyridines, serving as useful intermediates in organic synthesis and potentially in the development of new materials. These compounds could serve as building blocks in the synthesis of complex molecules (Striela et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-cyclopropyl-4-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-4-9(7-2-3-7)11-5-8(6)10;/h4-5,7H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXDKYLRCLHGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

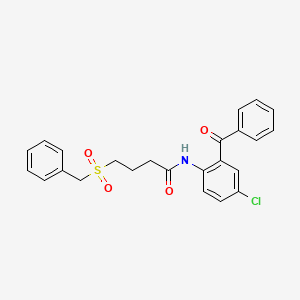
![2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2576726.png)
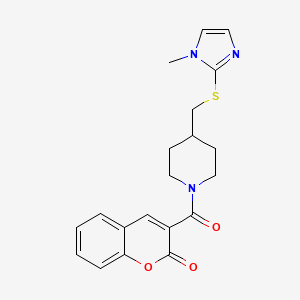
![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)
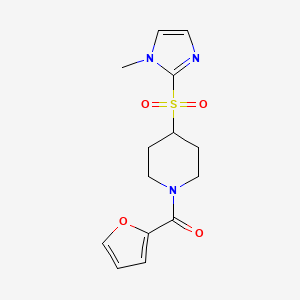
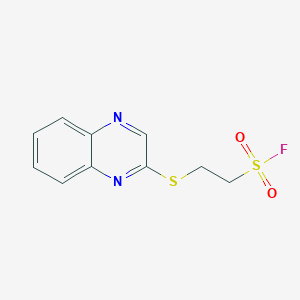
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)
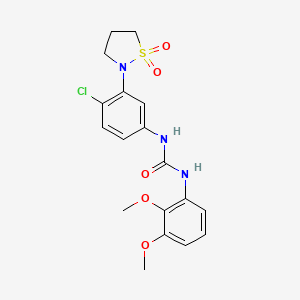
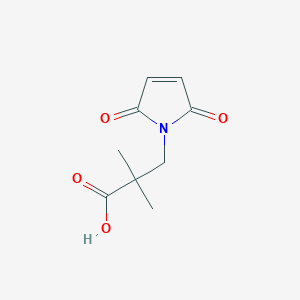
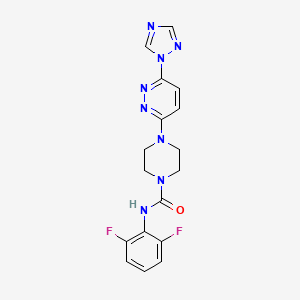
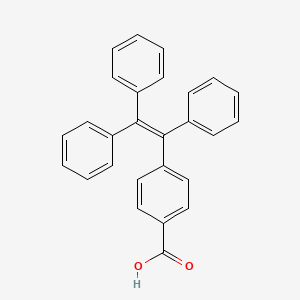
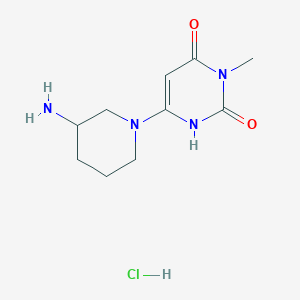
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)